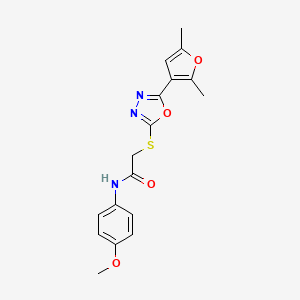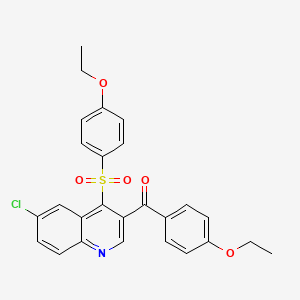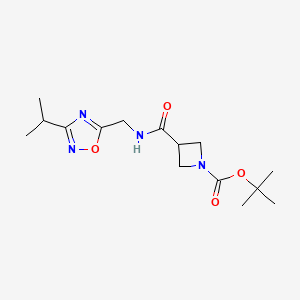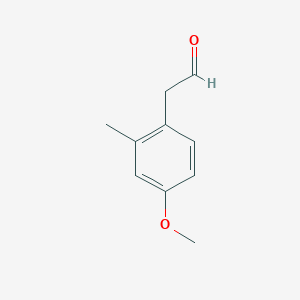![molecular formula C19H27NO3 B2780022 N-(4-Hydroxycyclohexyl)-N-[(4-propoxyphenyl)methyl]prop-2-enamide CAS No. 2411218-86-3](/img/structure/B2780022.png)
N-(4-Hydroxycyclohexyl)-N-[(4-propoxyphenyl)methyl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Hydroxycyclohexyl)-N-[(4-propoxyphenyl)methyl]prop-2-enamide, also known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. It belongs to the class of chemicals known as aminoalkylindoles and acts as a potent agonist at the cannabinoid receptors CB1 and CB2. Due to its high potency and easy availability, JWH-018 has gained popularity as a recreational drug, leading to its classification as a Schedule I controlled substance in the United States in 2011. However, JWH-018 also has potential scientific research applications, which will be discussed in
作用机制
N-(4-Hydroxycyclohexyl)-N-[(4-propoxyphenyl)methyl]prop-2-enamide acts as a potent agonist at the cannabinoid receptors CB1 and CB2. It binds to these receptors and activates them, leading to a variety of physiological effects. The activation of CB1 receptors is responsible for the psychoactive effects of N-(4-Hydroxycyclohexyl)-N-[(4-propoxyphenyl)methyl]prop-2-enamide, while the activation of CB2 receptors is involved in the anti-inflammatory and immunomodulatory effects.
Biochemical and physiological effects:
N-(4-Hydroxycyclohexyl)-N-[(4-propoxyphenyl)methyl]prop-2-enamide has a variety of biochemical and physiological effects, including the activation of the mesolimbic dopamine pathway, which is responsible for the rewarding effects of drugs of abuse. It also increases levels of the neurotransmitter glutamate, which is involved in learning and memory. N-(4-Hydroxycyclohexyl)-N-[(4-propoxyphenyl)methyl]prop-2-enamide has been shown to have anti-inflammatory and immunomodulatory effects, which may be useful in the treatment of autoimmune diseases and cancer.
实验室实验的优点和局限性
N-(4-Hydroxycyclohexyl)-N-[(4-propoxyphenyl)methyl]prop-2-enamide has several advantages for use in laboratory experiments, including its high potency and selectivity for the cannabinoid receptors CB1 and CB2. However, its use is limited by its classification as a Schedule I controlled substance, which makes it difficult to obtain for research purposes. Additionally, the psychoactive effects of N-(4-Hydroxycyclohexyl)-N-[(4-propoxyphenyl)methyl]prop-2-enamide may complicate the interpretation of experimental results.
未来方向
There are several future directions for research on N-(4-Hydroxycyclohexyl)-N-[(4-propoxyphenyl)methyl]prop-2-enamide, including the development of more selective agonists for the cannabinoid receptors CB1 and CB2. These compounds may have therapeutic potential without the psychoactive effects of N-(4-Hydroxycyclohexyl)-N-[(4-propoxyphenyl)methyl]prop-2-enamide. Additionally, further research is needed to investigate the potential anti-inflammatory and immunomodulatory effects of N-(4-Hydroxycyclohexyl)-N-[(4-propoxyphenyl)methyl]prop-2-enamide and other synthetic cannabinoids, which may have applications in the treatment of autoimmune diseases and cancer.
合成方法
N-(4-Hydroxycyclohexyl)-N-[(4-propoxyphenyl)methyl]prop-2-enamide can be synthesized using a variety of methods, including the condensation of 1-pentylindole with 4-methoxybenzoyl chloride, followed by reduction with lithium aluminum hydride. Another method involves the reaction of 1-pentylindole with 4-propoxybenzoyl chloride, followed by reduction with sodium borohydride. Both methods result in the formation of N-(4-Hydroxycyclohexyl)-N-[(4-propoxyphenyl)methyl]prop-2-enamide as a white crystalline powder.
科学研究应用
N-(4-Hydroxycyclohexyl)-N-[(4-propoxyphenyl)methyl]prop-2-enamide has potential scientific research applications due to its ability to bind to the cannabinoid receptors CB1 and CB2. These receptors are found throughout the body and are involved in a variety of physiological processes, including pain sensation, appetite regulation, and immune function. N-(4-Hydroxycyclohexyl)-N-[(4-propoxyphenyl)methyl]prop-2-enamide has been studied for its potential therapeutic effects in the treatment of pain, inflammation, and anxiety. It has also been investigated for its potential use as an anti-cancer agent.
属性
IUPAC Name |
N-(4-hydroxycyclohexyl)-N-[(4-propoxyphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3/c1-3-13-23-18-11-5-15(6-12-18)14-20(19(22)4-2)16-7-9-17(21)10-8-16/h4-6,11-12,16-17,21H,2-3,7-10,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLBNEVZQCKUQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CN(C2CCC(CC2)O)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Hydroxycyclohexyl)-N-[(4-propoxyphenyl)methyl]prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Ethyl-5-((3-methylpiperidin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2779940.png)

![(5E)-5-[(2-fluorophenyl)methylidene]-3-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2779942.png)

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1,3,5-tetramethylpyrazole-4-sulfonamide](/img/structure/B2779945.png)






![3,7,9-Trimethyl-1-phenacyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2779957.png)
